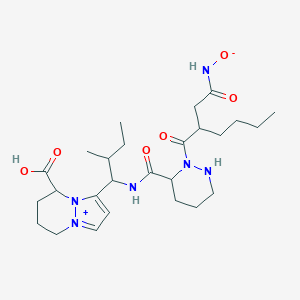

Matlystatin E

説明

structure given in first source; from Actinomadura atramentaria

Structure

3D Structure

特性

CAS番号 |

140638-26-2 |

|---|---|

分子式 |

C26H42N6O6 |

分子量 |

534.6 g/mol |

IUPAC名 |

3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |

InChI |

InChI=1S/C26H42N6O6/c1-4-6-9-18(16-22(33)29-38)25(35)31-20(10-7-13-27-31)24(34)28-23(17(3)5-2)19-12-15-30-14-8-11-21(26(36)37)32(19)30/h12,15,17-18,20-21,23,27H,4-11,13-14,16H2,1-3H3,(H3-,28,29,33,34,36,37,38) |

InChIキー |

FALJVYVMSWFILZ-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |

同義語 |

matlystatin E |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Matlystatin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Matlystatin E, a potent metalloproteinase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to this compound

This compound belongs to a family of five related natural products, the matlystatins (A, B, D, E, and F), which were first isolated from the fermentation broth of the actinomycete Actinomadura atramentaria.[1][2] These compounds have garnered significant interest due to their potent inhibitory activity against type IV collagenases, specifically matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[2][3] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[4] Under normal physiological conditions, MMP activity is tightly regulated. However, in pathological states such as cancer, their overexpression contributes to tumor invasion, metastasis, and angiogenesis.[5][6]

Chemical Structure and Physicochemical Properties

The chemical structure of the matlystatin family, including this compound, has been elucidated using a combination of homo- and heteronuclear 2D NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS).[7] A key structural feature of the matlystatins is the presence of a hydroxamic acid moiety, which is critical for their biological activity.[7] This functional group acts as a chelating agent, binding to the zinc ion in the active site of MMPs and thereby inhibiting their enzymatic function.[4]

The molecular formula of this compound is C26H42N6O6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H42N6O6 | |

| Molecular Weight | 534.65 g/mol | |

| Canonical SMILES | CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC | |

| InChI Key | FALJVYVMSWFILZ-UHFFFAOYSA-N | |

| IUPAC Name | 3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |

Mechanism of Action

This compound exerts its biological effect through the reversible inhibition of matrix metalloproteinases. The core mechanism involves the hydroxamic acid functional group, which mimics the peptide bond of the natural substrate of MMPs. This allows the inhibitor to bind to the active site of the enzyme. The nitrogen and oxygen atoms of the hydroxamic acid moiety then form a bidentate complex with the catalytic zinc ion, effectively blocking the enzyme's activity.[2][3][4]

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro modulation of MMP-2 and MMP-9 in pediatric human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro modulation of MMP-2 and MMP-9 in adult human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. III. Structure elucidation of matlystatins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

Matlystatin E: A Technical Guide to a Novel Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Matlystatins and Matrix Metalloproteinases

Matrix metalloproteinases are a family of over 20 zinc-dependent enzymes that collectively have the ability to degrade all components of the extracellular matrix.[3] Their proteolytic activity is essential for normal physiological processes such as wound healing, tissue remodeling, and angiogenesis. However, when their activity becomes uncontrolled, it can contribute to the progression of numerous diseases.

The matlystatins are a family of natural products identified as inhibitors of MMPs, particularly type IV collagenases (gelatinases), which include MMP-2 and MMP-9.[1][4][5] This family includes several congeners, namely Matlystatin A, B, D, E, and F, all of which share a common structural scaffold featuring a hydroxamic acid moiety, a key functional group for chelating the active site zinc ion in MMPs.[2][6][7]

Structure of Matlystatin E

The chemical structures of the matlystatin congeners were elucidated by Haruyama et al. in 1994. This compound, along with its fellow congeners, possesses a core structure characterized by a piperazic acid derivative linked to a side chain containing a hydroxamic acid functional group. The variation among the matlystatins lies in the substitution on the terminal amino group of the piperazic acid moiety.

Inhibitory Activity and Mechanism of Action

While specific inhibitory concentration (IC50) values for this compound are not available in the published literature, data for Matlystatin A and B provide a strong basis for inferring its potential activity.

Quantitative Data for Matlystatin Congeners

The inhibitory activities of Matlystatin A and B against various MMPs have been reported. This data is summarized in the table below to provide a comparative context for the potential efficacy of this compound.

| Compound | MMP Target | IC50 (µM) | Reference |

| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [4][5] |

| 72 kDa type IV collagenase (MMP-2) | 0.56 | [4][5] | |

| Matlystatin B | 92 kDa type IV collagenase (MMP-9) | 0.57 | [8] |

Inferred Activity of this compound based on Structure-Activity Relationships (SAR)

Structure-activity relationship studies on derivatives of Matlystatin B have provided insights into the structural features that govern inhibitory potency and selectivity.[8] The primary differences between the matlystatin congeners are located in the P' region of the inhibitor, which interacts with the S' subsites of the MMP active site.

General Mechanism of Action of Hydroxamate-Based MMP Inhibitors

The inhibitory activity of matlystatins is attributed to their hydroxamic acid functional group. This group acts as a potent zinc-binding group (ZBG) that chelates the catalytic zinc ion (Zn2+) in the active site of MMPs.[3][6][7] This chelation is a reversible process that blocks the binding of the natural substrate, thereby inhibiting the enzyme's proteolytic activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound as an MMP inhibitor.

Isolation and Purification of Matlystatins

Matlystatins are isolated from the fermentation broth of Actinomadura atramentaria.[1] A general protocol for their extraction and purification is as follows:

-

Fermentation: Culture Actinomadura atramentaria in a suitable medium to produce matlystatins.

-

Extraction: After fermentation, centrifuge the broth to separate the mycelium. Extract the supernatant with a solvent such as n-butanol.

-

Chromatography: Concentrate the butanol extract and subject it to a series of chromatographic separations. This may include:

-

Silica gel column chromatography.

-

Reversed-phase column chromatography (e.g., using Diaion HP-20).

-

High-performance liquid chromatography (HPLC) to separate the individual matlystatin congeners.[1]

-

MMP Inhibition Assay using Gelatin Zymography

Gelatin zymography is a widely used method to assess the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of compounds like this compound.[1]

Materials:

-

SDS-polyacrylamide gels co-polymerized with gelatin (1 mg/mL).

-

Samples containing active MMPs (e.g., conditioned media from cancer cell lines).

-

This compound at various concentrations.

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100).

-

Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2).

-

Coomassie Brilliant Blue staining solution.

-

Destaining solution.

Procedure:

-

Sample Preparation: Incubate the active MMP samples with different concentrations of this compound for a specified time at 37°C.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

-

Development: Incubate the gel in developing buffer overnight at 37°C. During this time, the active MMPs will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands will decrease with increasing concentrations of this compound, allowing for the determination of its inhibitory activity.

Signaling Pathways and Future Directions

The primary mechanism of action for matlystatins is the direct inhibition of MMP activity. However, MMPs are involved in complex signaling pathways that regulate cell behavior. By inhibiting MMPs, this compound could indirectly affect these pathways. For instance, MMPs can cleave and activate or inactivate various signaling molecules, including growth factors, cytokines, and cell surface receptors.

Further research is needed to fully elucidate the biological effects of this compound. Key areas for future investigation include:

-

Determination of IC50 values: Direct measurement of the inhibitory activity of purified this compound against a panel of MMPs is crucial.

-

Selectivity profiling: Assessing the selectivity of this compound for different MMPs and other metalloproteinases is important for understanding its potential therapeutic window and off-target effects.

-

In vitro and in vivo studies: Investigating the effects of this compound on cell invasion, migration, and angiogenesis in cell-based assays and animal models will provide insights into its therapeutic potential.

-

Exploration of downstream signaling effects: Examining how inhibition of specific MMPs by this compound impacts cellular signaling pathways will provide a more complete understanding of its mechanism of action.

Conclusion

This compound is a promising, yet understudied, member of the matlystatin family of MMP inhibitors. While direct quantitative data on its inhibitory activity is currently lacking, its structural similarity to other potent matlystatins suggests it is a valuable candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound in diseases driven by dysregulated MMP activity. Future studies focused on quantifying its inhibitory profile and elucidating its effects on cellular signaling will be critical in advancing this natural product towards clinical applications.

References

- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gelatin zymography protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Matlystatin E: A Technical Guide to its Physico-chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matlystatin E is a member of the matlystatin family, a group of natural products isolated from the actinomycete Actinomadura atramentaria.[1] These compounds have garnered interest in the scientific community for their potent inhibitory activity against matrix metalloproteinases (MMPs), a class of enzymes implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, details the experimental methodologies for its characterization, and elucidates its mechanism of action as an MMP inhibitor. It is important to distinguish this compound from the similarly named but structurally and functionally distinct compound, Monomethyl auristatin E (MMAE), a potent tubulin inhibitor used in antibody-drug conjugates.

Physico-chemical Properties of this compound

The physico-chemical characteristics of this compound are fundamental to understanding its biological activity, formulation, and potential as a therapeutic agent. The following table summarizes the available quantitative data for this compound. It should be noted that while the molecular formula and weight have been reported, comprehensive experimental data on properties such as melting point, solubility, and stability are not widely available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₂N₆O₆ | CD BioSustainable |

| Molecular Weight | 534.65 g/mol | CD BioSustainable |

| CAS Number | 140638-26-2 | CD BioSustainable |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Not specified | N/A |

| Stability | Not specified | N/A |

Experimental Protocols

The characterization of this compound and its congeners, as described in the foundational literature, involved a series of meticulous experimental procedures. While the specific parameters for every experiment on this compound are not detailed in publicly accessible literature, the general methodologies employed for the isolation and characterization of the matlystatin family provide a framework for understanding how its properties were determined.

Isolation and Purification of Matlystatins

The initial isolation of matlystatins from the fermentation broth of Actinomadura atramentaria involved a multi-step purification process designed to separate the different congeners.

Workflow for Matlystatin Isolation

Caption: Workflow for the isolation and purification of Matlystatin congeners.

Structure Elucidation

The determination of the chemical structure of the matlystatins, including this compound, was accomplished through a combination of advanced spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

-

Methodology :

-

A purified sample of the matlystatin congener is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and cross-peaks are analyzed to piece together the molecular structure.

-

-

-

Mass Spectrometry (MS) :

-

Purpose : To determine the molecular weight and elemental composition of the molecule.

-

Methodology :

-

A sample of the matlystatin is introduced into the mass spectrometer.

-

Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to ionize the molecule.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight with high accuracy.

-

-

Mechanism of Action: Matrix Metalloproteinase Inhibition

This compound functions as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. The dysregulation of MMP activity is associated with numerous pathological conditions. The inhibitory action of matlystatins is attributed to the presence of a hydroxamic acid moiety, which chelates the zinc ion in the active site of the MMP, thereby blocking its catalytic activity.

Signaling Pathway of MMP Inhibition by this compound

Caption: this compound inhibits MMP-mediated degradation of the extracellular matrix.

This guide provides a foundational understanding of the physico-chemical properties and mechanism of action of this compound for professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the experimental parameters of its properties and to explore its therapeutic potential.

References

Methodological & Application

Matlystatin E: Application Notes and Protocols for Inhibiting Tumor Cell Invasion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor cell invasion is a critical step in cancer metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. Matrix metalloproteinases (MMPs) and aminopeptidases are two major classes of enzymes that are overexpressed in many cancers and play a pivotal role in ECM degradation, thereby facilitating tumor cell invasion and metastasis.[1][2]

Matlystatins are a class of naturally derived compounds that have been identified as potent inhibitors of both MMPs and aminopeptidases.[3][4] While extensive research has been conducted on members of this family, such as Matlystatin A and B, specific data on Matlystatin E is less prevalent in the current literature. However, based on the known activities of related matlystatins, this compound is expected to exhibit similar inhibitory effects on tumor cell invasion.

These application notes provide a comprehensive overview of the mechanism of action of matlystatins and detailed protocols for evaluating the efficacy of this compound as an inhibitor of tumor cell invasion.

Mechanism of Action

Matlystatins primarily function by inhibiting the enzymatic activity of MMPs and aminopeptidases, which are crucial for the breakdown of the ECM.[3]

-

Matrix Metalloproteinase (MMP) Inhibition : MMPs, particularly gelatinases like MMP-2 and MMP-9, are key enzymes in the degradation of type IV collagen, a major component of the basement membrane.[1][5] Matlystatins, as hydroxamate-based inhibitors, chelate the active site zinc ion of MMPs, leading to a reversible inhibition of their proteolytic activity.[4][6] This prevents the breakdown of the ECM, thereby hindering the physical passage of tumor cells.[1]

-

Aminopeptidase N (APN/CD13) Inhibition : Aminopeptidase N is a cell surface peptidase that is often overexpressed on tumor cells and is involved in tumor invasion and angiogenesis. Matlystatin A has been shown to effectively suppress the activity of aminopeptidase N.[3] By inhibiting APN, matlystatins can interfere with multiple signaling pathways that contribute to cancer progression.

The dual inhibition of both MMPs and aminopeptidases by the matlystatin class of compounds makes them promising candidates for anti-metastatic therapies.

Quantitative Data

| Compound | Target Enzyme | IC50 Value (µM) | Cancer Cell Line | Invasion Assay IC50 (µM) | Reference |

| Matlystatin A | MMP-2 (72 kDa) | 0.56 | - | - | [4] |

| Matlystatin A | MMP-9 (92 kDa) | 0.3 | - | - | [4] |

| Matlystatin A | Aminopeptidase N | - | HT1080 | - | [3] |

| Matlystatin A | - | - | HT1080 | 21.6 (Matrigel) | [3] |

| Matlystatin B | MMP-2 | - | - | - | [6] |

| Matlystatin B | MMP-9 | 0.57 | - | - | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-invasive properties of this compound.

Matrigel Invasion Assay

This assay measures the ability of tumor cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo invasion process.

Materials:

-

Boyden chambers (Transwell inserts with 8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Tumor cell line (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer)

-

Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

-

This compound

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

-

Add 50-100 µL of the diluted Matrigel to the upper chamber of a cold Transwell insert.

-

Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

-

Harvest tumor cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Prepare different concentrations of this compound in serum-free medium.

-

Add 200 µL of the cell suspension with the desired concentration of this compound (or vehicle control) to the upper chamber of the Matrigel-coated insert.

-

Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

MMP Inhibition Assay (Gelatin Zymography)

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and assess their inhibition by this compound.

Materials:

-

Conditioned medium from tumor cell cultures (treated with or without this compound)

-

SDS-PAGE equipment

-

Polyacrylamide gels containing gelatin (1 mg/mL)

-

Zymogram renaturing and developing buffers

-

Coomassie Brilliant Blue staining and destaining solutions

Procedure:

-

Culture tumor cells to sub-confluency and then incubate them in serum-free medium with various concentrations of this compound for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

Determine the protein concentration of the conditioned medium.

-

Mix equal amounts of protein from each sample with non-reducing SDS sample buffer. Do not boil the samples.

-

Load the samples onto a gelatin-containing polyacrylamide gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel with a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel. Gelatinolytic activity will appear as clear bands against a blue background.

-

Quantify the band intensity using densitometry to determine the level of MMP inhibition.

Aminopeptidase N (APN/CD13) Inhibition Assay

This is a colorimetric assay to measure the enzymatic activity of APN and its inhibition by this compound.

Materials:

-

Tumor cell lysate or purified APN enzyme

-

APN substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl)

-

This compound

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add the tumor cell lysate or purified APN to each well.

-

Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Add the APN substrate, L-Leucine-p-nitroanilide, to each well to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at 405 nm, which corresponds to the production of p-nitroaniline.

-

Calculate the percentage of APN inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound, as a member of the matlystatin family of natural products, holds significant potential as an inhibitor of tumor cell invasion. Its proposed dual-action mechanism, targeting both MMPs and aminopeptidases, offers a promising strategy for the development of anti-metastatic agents. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to investigate and quantify the efficacy of this compound and other related compounds in pre-clinical cancer models. Further studies are warranted to elucidate the specific inhibitory profile and therapeutic potential of this compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Metalloproteinases and cancer invasion. | Sigma-Aldrich [merckmillipore.com]

- 3. Inhibition of tumor cell invasion and matrix degradation by aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]

Matlystatin E: A Potent Tool for Elucidating the Role of Matrix Metalloproteinases

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in a myriad of physiological processes, including development, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions such as cancer, arthritis, and cardiovascular diseases. The study of MMPs and the development of specific inhibitors are therefore of significant interest in both basic research and drug development.

Mechanism of Action

Matlystatins, as hydroxamate-based inhibitors, function by directly interacting with the catalytic zinc ion in the active site of MMPs. This interaction is reversible and competitive with respect to the substrate.[2] The specificity of different Matlystatin congeners for various MMPs is influenced by the side chains of the molecule, which interact with the S1' substrate-binding pocket of the enzyme.

Quantitative Data on Matlystatin Congeners

To facilitate the experimental design and interpretation of results when using Matlystatin E, the following tables summarize the known inhibitory concentrations (IC50) of the closely related compounds, Matlystatin A and Matlystatin B, against various MMPs.

Table 1: Inhibitory Activity (IC50) of Matlystatin A [2]

| Enzyme | Molecular Weight (kDa) | IC50 (µM) |

| Type IV Collagenase | 92 (proMMP-9) | 0.3 |

| Type IV Collagenase | 72 (proMMP-2) | 0.56 |

| Thermolysin | - | > 2.1 |

| Aminopeptidase M | - | > 6.2 |

Table 2: Inhibitory Activity (IC50) of Matlystatin B and its Derivative R-94138 [3]

| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase B) | MMP-13 (Collagenase-3) |

| Matlystatin B | - | 1.7 µM | - | - | 570 nM | - |

| R-94138 | > 8.3 µM (Ki) | 38 nM | 28 nM | 23 nM | 1.2 nM | 38 nM |

Note: R-94138 is a derivative of Matlystatin.[3]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on MMP activity and cellular processes.

Protocol 1: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of this compound against a specific MMP using a fluorogenic peptide substrate.

Materials:

-

Recombinant human MMP of interest (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay.

-

Enzyme Preparation: Dilute the recombinant MMP in Assay Buffer to the desired working concentration.

-

Assay Setup: In the 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound dilution or vehicle control (DMSO in Assay Buffer)

-

Diluted MMP enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Workflow for in vitro MMP inhibition assay.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol allows for the detection of MMP-2 and MMP-9 activity in biological samples and the assessment of inhibition by this compound.

Materials:

-

Cell culture supernatant or tissue homogenate

-

This compound

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 0.1% gelatin

-

Sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Collect cell culture supernatant or prepare tissue homogenates.

-

Treat samples with various concentrations of this compound or a vehicle control and incubate under desired conditions.

-

-

Electrophoresis:

-

Mix the samples with non-reducing sample buffer.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the electrophoresis at 4°C.

-

-

Renaturation: After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.

-

Enzyme Activation and Incubation:

-

Wash the gel briefly with water.

-

Incubate the gel in zymogram developing buffer overnight at 37°C.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

-

-

Analysis:

-

Quantify the intensity of the clear bands using densitometry software.

-

Compare the band intensities of this compound-treated samples to the control to determine the extent of inhibition.

-

Workflow for gelatin zymography.

Protocol 3: Cell-Based Invasion Assay (Boyden Chamber/Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of cells through a basement membrane matrix. Matlystatin A has been shown to inhibit the invasion of human fibrosarcoma HT1080 cells with an IC50 of 21.6 µM.[2]

Materials:

-

Invasive cell line (e.g., HT1080, MDA-MB-231)

-

This compound

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Basement membrane extract (e.g., Matrigel™)

-

Cell culture medium (serum-free and serum-containing)

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Coating of Transwell Inserts:

-

Thaw the basement membrane extract on ice.

-

Dilute the extract with cold, serum-free medium.

-

Coat the upper surface of the transwell insert membranes with the diluted extract and allow it to solidify at 37°C.

-

-

Cell Preparation:

-

Culture the cells to sub-confluency.

-

Starve the cells in serum-free medium for several hours before the assay.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

-

-

Assay Setup:

-

Place the coated transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add the cell suspension containing this compound or control to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

Analysis:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with the fixing solution.

-

Stain the fixed cells with the staining solution.

-

Count the number of stained cells in several microscopic fields for each insert.

-

Calculate the percentage of invasion inhibition for each concentration of this compound compared to the control.

-

Signaling Pathways Involving MMPs

MMPs are key downstream effectors in various signaling pathways that regulate cell behavior. Understanding these pathways is crucial for interpreting the effects of MMP inhibitors like this compound.

Simplified MMP signaling pathway.

Conclusion

This compound, as a member of the Matlystatin family of natural MMP inhibitors, represents a valuable tool for investigating the complex roles of MMPs in health and disease. While specific inhibitory data for this compound is yet to be widely published, the information available for its congeners, Matlystatin A and B, provides a solid foundation for its application in various in vitro and cell-based assays. The protocols and information provided herein are intended to guide researchers in effectively utilizing this compound to further our understanding of MMP biology and to accelerate the development of novel therapeutic strategies targeting these critical enzymes.

References

- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Matlystatin E: Application Notes and Protocols for Collagenase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matlystatins are a group of naturally occurring hydroxamic acid-containing compounds isolated from the fermentation broth of Actinomadura atramentaria.[1][2] These compounds, including Matlystatin A, B, D, E, and F, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), particularly type IV collagenases (MMP-2 and MMP-9).[1][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, such as collagen. Under pathological conditions, including cancer metastasis, arthritis, and fibrosis, the activity of MMPs is often dysregulated. Consequently, the inhibition of these enzymes presents a promising therapeutic strategy.

This document provides detailed application notes and protocols for the experimental design of collagenase inhibition studies using Matlystatin E. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide offers a comprehensive framework for its characterization as a collagenase inhibitor.

Data Presentation: Comparative Inhibitory Activity of Matlystatins

To provide a context for the potential efficacy of this compound, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for other members of the Matlystatin family against various matrix metalloproteinases.

| Compound | MMP Target | IC50 (µM) | Reference |

| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [3] |

| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [3] |

| Matlystatin B | MMP-2 | 1.7 | [4] |

| Matlystatin B | MMP-9 | 0.57 | [4] |

Signaling Pathways

MMPs, including collagenases, play a critical role in the tumor microenvironment by degrading the ECM, which is a barrier to cancer cell invasion and metastasis. Their expression and activity are regulated by complex signaling pathways. Understanding these pathways is crucial for the development of targeted cancer therapies.

Caption: Signaling pathways regulating MMP expression and activity in cancer.

Experimental Protocols

The following protocols provide a detailed methodology for determining the inhibitory effect of this compound on collagenase activity.

Protocol 1: In Vitro Collagenase Inhibition Assay (Fluorogenic Substrate)

This assay is a common method to determine the inhibitory potential of a compound against a specific collagenase, such as MMP-1, MMP-8, or MMP-13.

Materials:

-

Recombinant human collagenase (e.g., MMP-1, MMP-8, MMP-13)

-

Fluorogenic collagenase substrate (e.g., FITC-labeled collagen)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Marimastat, Batimastat)

-

96-well black microplate

-

Fluorometric microplate reader

Experimental Workflow:

Caption: Workflow for the in vitro collagenase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare a working solution of the recombinant collagenase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Prepare the fluorogenic substrate according to the manufacturer's instructions.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 10 µL of each this compound dilution.

-

Positive Control Wells: Add 10 µL of the positive control inhibitor at a concentration known to cause significant inhibition.

-

Enzyme Control Wells (100% activity): Add 10 µL of Assay Buffer (or DMSO at the same final concentration as the test wells).

-

Blank Wells (No enzyme): Add 20 µL of Assay Buffer.

-

-

Enzyme Addition:

-

To all wells except the Blank wells, add 10 µL of the diluted collagenase enzyme solution.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 80 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (refer to substrate manufacturer's data sheet) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Protocol 2: Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a process highly dependent on collagenase activity.

Materials:

-

Invasive cancer cell line (e.g., HT1080, MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel™ or a similar basement membrane extract

-

This compound

-

Calcein AM or crystal violet for cell staining and quantification

Procedure:

-

Preparation of Inserts:

-

Thaw Matrigel™ on ice overnight.

-

Dilute Matrigel™ with cold, serum-free medium.

-

Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel™ and allow it to solidify at 37°C.

-

-

Cell Preparation:

-

Culture the cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.

-

-

Assay Setup:

-

Place the Matrigel™-coated inserts into the wells of a 24-well plate.

-

In the lower chamber of each well, add medium containing a chemoattractant (e.g., 10% FBS).

-

In the upper chamber (the insert), add the cell suspension containing this compound.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours, allowing the cells to invade through the Matrigel™ and the porous membrane.

-

-

Quantification of Invasion:

-

After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom surface of the insert (e.g., with crystal violet or Calcein AM).

-

Visualize and count the stained cells under a microscope. Alternatively, for fluorescently labeled cells, quantify the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of invasion inhibition for each concentration of this compound relative to the untreated control.

-

Determine the IC50 value for the inhibition of cell invasion.

-

Conclusion

While specific inhibitory data for this compound remains to be fully elucidated in publicly accessible literature, the provided protocols offer a robust framework for its characterization as a collagenase inhibitor. The structural similarity of this compound to other known potent Matlystatin inhibitors suggests its potential as a valuable tool for research and drug development in therapeutic areas where collagenase activity is implicated. The experimental designs detailed in these application notes will enable researchers to determine the efficacy and potency of this compound and to further investigate its mechanism of action in relevant biological systems.

References

- 1. 12 Studies on matlystatins, new inhibitors of typeIV collagenases [jstage.jst.go.jp]

- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Animal Studies with Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent. Due to its high toxicity, it is not used as a standalone drug in clinical settings. Instead, it is conjugated to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC). This targeted delivery system directs MMAE specifically to cancer cells, minimizing exposure to healthy tissues. MMAE functions as a powerful antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

These application notes provide a comprehensive overview of the use of MMAE in in vivo animal studies, with a focus on xenograft models. The provided protocols and data are intended to guide researchers in designing and executing their own preclinical evaluations of MMAE-based therapeutics.

Mechanism of Action

MMAE exerts its cytotoxic effects by disrupting microtubule dynamics.[2] As a tubulin polymerization inhibitor, it binds to tubulin dimers, preventing their assembly into microtubules. This leads to the breakdown of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1] When delivered as part of an ADC, the mAb component binds to a specific antigen on the surface of a cancer cell. The ADC is then internalized, and within the cell, the linker connecting the mAb and MMAE is cleaved, releasing the potent cytotoxic payload.

Signaling Pathway

The primary signaling cascade initiated by MMAE-induced microtubule disruption leads to the activation of the DNA damage response pathway and mitotic catastrophe.

In Vivo Animal Studies: Data Summary

The following tables summarize quantitative data from various in vivo animal studies involving MMAE, both as a free agent and as part of an ADC. These studies typically utilize xenograft models where human cancer cells are implanted into immunocompromised mice.

Table 1: In Vivo Efficacy of Free MMAE in Murine Xenograft Models

| Animal Model | Cancer Type | MMAE Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| NOD/SCID Mice | Prostate Cancer (LNCaP xenograft) | 0.1 mg/kg | Intravenous | Twice a week for 5 doses, then once a week for 3 doses | Moderate increase in tumor volume, all animals survived to day 51 | [3] |

| Athymic Nude Mice | Breast Cancer (MDA-MB-468 xenograft) | 0.1 mg/kg | Intravenous (penile vein) | Single dose | Pharmacokinetic study, rapid plasma clearance, extensive tissue distribution | [4] |

| Murine Tumor Xenografts | Pancreatic (PANC-1) & Colorectal (HCT-116) Cancer | Not specified for free MMAE efficacy | Not specified | Not specified | Free MMAE with IR resulted in tumor growth delay | [1][5] |

Table 2: In Vivo Efficacy of MMAE-Antibody Drug Conjugates (ADCs) in Murine Xenograft Models

| Animal Model | ADC Target | Cancer Type | ADC Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| Nude Mice | CD56 | Small Cell Lung Cancer (NCI-H69 & NCI-H526 xenografts) | 10 mg/kg | Not specified | Every three days for a total of three times | Tumor regression maintained for 52-56 days | [6] |

| Primary Human Leukemia Mouse Model | CD22 | Precursor B cell Acute Lymphoblastic Leukemia | 7.5 mg/kg | Intravenous | Weekly for 3 weeks | Significant therapeutic efficacy | [7] |

| Nude Mice | Nectin-4 | Urothelial Carcinoma | Not specified | Not specified | Days 0, 7, 14, and 21 | Not specified in snippet | [5] |

| SCID Mice | HER2 | Breast Cancer | 5 mg/kg | Intravenous (tail vein) | Single dose | Pharmacokinetic study, higher MMAE concentration in tumor vs. serum | [8] |

| NOD/SCID Mice | PSMA | Prostate Cancer (LNCaP xenograft) | 1.0 mg/kg | Intravenous | Twice a week for 5 doses, then once a week for 3 doses | Substantial tumor growth inhibition | [3] |

| Mouse Xenograft Model | KRAS G12V | Not specified | 20 mg/kg | Not specified | Single dose when tumor volume reached 700 mm³ | Significantly inhibited tumor growth | [9] |

Experimental Protocols

The following are generalized protocols for in vivo animal studies with MMAE, synthesized from multiple sources. Specific details may need to be optimized for individual experimental designs.

Protocol 1: General In Vivo Efficacy Study of an MMAE-ADC in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an MMAE-conjugated antibody in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., Nude, SCID)

-

Human cancer cell line of interest

-

MMAE-ADC

-

Vehicle control (e.g., sterile PBS)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal balance

Workflow Diagram:

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected human cancer cell line under appropriate conditions.

-

Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

-

Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Group Assignment:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers and calculate the volume (Volume = (length x width²)/2).

-

Randomize mice into treatment and control groups (n=6-10 mice per group) with comparable mean tumor volumes.

-

-

Treatment Administration:

-

Prepare the MMAE-ADC and vehicle control solutions at the desired concentrations.

-

Administer the treatment intravenously (e.g., via tail vein injection) according to the predetermined schedule (e.g., once weekly for 3 weeks).[7]

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or skin lesions.

-

-

Endpoint and Analysis:

-

Euthanize the animals when tumors reach a predetermined size, or at the end of the study period.

-

Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the data to determine the effect of the MMAE-ADC on tumor growth and overall animal health.

-

Protocol 2: Radiosensitization Study of MMAE in a Xenograft Mouse Model

Objective: To investigate the potential of MMAE to sensitize tumors to ionizing radiation (IR).

Materials:

-

Same as Protocol 1, with the addition of access to an animal irradiator.

Procedure:

-

Tumor Establishment and Grouping:

-

Follow steps 1 and 2 from Protocol 1 to establish tumors and assign animals to treatment groups.

-

Treatment groups will typically include: (1) Vehicle control, (2) IR alone, (3) MMAE alone, and (4) MMAE + IR.

-

-

MMAE Administration:

-

Administer MMAE (either free or as an ADC) at a predetermined time point before irradiation to allow for drug distribution and cellular uptake. The timing is critical and should be optimized based on the pharmacokinetic profile of the MMAE formulation.

-

-

Irradiation:

-

Anesthetize the mice and shield the non-tumor-bearing parts of the body.

-

Deliver a single or fractionated dose of IR to the tumor using a dedicated animal irradiator.

-

-

Monitoring and Endpoint:

Safety and Toxicology

While targeted delivery via ADCs significantly improves the safety profile of MMAE, off-target toxicities can still occur. Nonclinical safety studies in rats and monkeys have identified several common antigen-independent toxicities associated with MMAE-based ADCs. These include:

-

Hematologic Toxicity: Myelosuppression, including neutropenia and thrombocytopenia, is a common dose-limiting toxicity.[10][11]

-

Lymphoid Depletion: Effects on lymphoid organs have been observed.[10][11]

-

Reproductive Toxicity: MMAE can have adverse effects on reproductive tissues.[10][12]

It is crucial to monitor for these potential toxicities during in vivo studies by including complete blood counts (CBCs) and histopathological analysis of relevant organs in the study design.

Conclusion

MMAE is a highly effective cytotoxic agent that, when coupled with a monoclonal antibody, provides a powerful platform for targeted cancer therapy. The protocols and data presented here offer a foundational guide for researchers embarking on in vivo preclinical studies with MMAE-based compounds. Careful experimental design, including appropriate animal models, dosing regimens, and comprehensive monitoring, is essential for obtaining robust and translatable results that can inform future clinical development.

References

- 1. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. researchgate.net [researchgate.net]

- 10. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preclinical-safety-profile-of-disitamab-vedotin-a-novel-anti-her2-antibody-conjugated-with-mmae - Ask this paper | Bohrium [bohrium.com]

- 12. mdpi.com [mdpi.com]

Delivery Methods for Matlystatin E in Research Models: A Review of Available Information

Researchers, scientists, and drug development professionals investigating the therapeutic potential of Matlystatin E and other members of the matlystatin family will find a notable scarcity of detailed in vivo delivery protocols in publicly accessible scientific literature. While the matlystatins have been identified as a group of matrix metalloproteinase (MMP) inhibitors, specific methodologies for their application in research models remain largely unpublished.

This document summarizes the currently available information on this compound and its related compounds and provides a general overview of delivery methods that could be considered for preclinical studies of MMP inhibitors, based on research with other molecules in this class.

General Information on Matlystatins

Matlystatins, including this compound, are natural products isolated from the fermentation broth of the actinomycete Actinomadura atramentaria.[1] These compounds have been identified as inhibitors of type IV collagenases, which are a part of the matrix metalloproteinase (MMP) family of enzymes.[1] MMPs are known to play a role in tissue remodeling and are implicated in various pathological processes, including cancer metastasis.

Potential Delivery Methods for MMP Inhibitors in Research Models (General Overview)

In the absence of specific data for this compound, researchers can consider common delivery methods employed for other investigational MMP inhibitors in preclinical research. The choice of delivery method is critical and depends on the physicochemical properties of the compound, the animal model being used, and the research question being addressed.

Common Administration Routes:

-

Intraperitoneal (I.P.) Injection: This is a frequent method for delivering small molecule inhibitors in rodent models. It allows for systemic distribution and is relatively easy to perform.

-

Oral Gavage (P.O.): If the compound has suitable oral bioavailability, this method mimics a common clinical route of administration.

-

Intravenous (I.V.) Injection: This route ensures immediate and complete systemic exposure and is often used for compounds with poor oral bioavailability.

-

Subcutaneous (S.C.) Injection: This can provide a slower, more sustained release of the compound.

-

Topical Application: For studies investigating skin-related pathologies, direct application to the site may be appropriate.

Experimental Considerations

When designing in vivo studies for a novel MMP inhibitor like this compound, several key factors must be optimized:

-

Formulation: The compound must be dissolved or suspended in a biocompatible vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or various oil-based formulations. The final concentration of solvents like DMSO should be kept low to avoid toxicity.

-

Dosage and Dosing Schedule: A dose-response study is essential to determine the optimal therapeutic dose that balances efficacy with minimal toxicity. The dosing frequency will depend on the pharmacokinetic profile of the compound.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting experimental results.

-

Toxicity: Acute and chronic toxicity studies are necessary to establish the safety profile of the compound.

Signaling Pathways Involving Matrix Metalloproteinases

MMPs are involved in a complex network of signaling pathways that regulate cell behavior. Inhibition of MMPs can impact these pathways. While the specific downstream effects of this compound are not documented, a general understanding of MMP-related signaling can guide research.

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow for Evaluating a Novel MMP Inhibitor

The following diagram outlines a general workflow for the preclinical evaluation of a novel MMP inhibitor like this compound.

Caption: General preclinical evaluation workflow for an MMP inhibitor.

Conclusion

While this compound has been identified as a matrix metalloproteinase inhibitor, there is a significant lack of published data regarding its delivery and application in in vivo research models. The information provided here serves as a general guide for researchers interested in investigating this and other novel MMP inhibitors. It is imperative that future research on this compound includes detailed reporting of experimental protocols to facilitate the advancement of knowledge in this area. Researchers are encouraged to perform thorough literature reviews on more extensively studied MMP inhibitors to inform their experimental design for this compound.

References

Troubleshooting & Optimization

Matlystatin E solubility and stability issues

Disclaimer: Specific experimental data for Matlystatin E is limited in publicly available literature. The information provided herein is based on the known properties of the Matlystatin family of compounds (A, B, D, F), which are structurally related hydroxamate-based inhibitors of matrix metalloproteinases (MMPs), and general knowledge of this class of molecules. Researchers should use this information as a guide and perform their own validation experiments for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound belongs to the matlystatin group of compounds, which are natural products isolated from Actinomyces atramentaria.[1][2] Structurally, it is a hydroxamate-based compound. The hydroxamate group is a key functional moiety that acts as a zinc-chelating agent.[3] Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. This compound, like other matlystatins, is believed to exert its inhibitory effect by binding to the active site of MMPs, where the hydroxamate group chelates the catalytic zinc ion, thereby blocking the enzyme's activity.[3] This inhibition of MMPs can modulate various physiological and pathological processes, including tissue remodeling, inflammation, and tumor cell invasion.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

-

Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of hydroxamate-based inhibitors.[4]

-

Ethanol: Ethanol can also be used to dissolve this compound.

-

Dimethylformamide (DMF): DMF is another suitable organic solvent for this class of compounds.

It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.

Q3: My this compound solution appears to be degrading. How can I improve its stability?

Hydroxamate-based compounds can be susceptible to degradation, particularly in aqueous solutions and at certain pH values. Here are some recommendations to enhance the stability of your this compound solutions:

-

Storage of Stock Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Preparation of Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store aqueous solutions for extended periods.

-

pH Considerations: The stability of hydroxamic acids can be pH-dependent. They are generally more stable in neutral to slightly acidic conditions. Avoid highly basic conditions, as the hydroxamate group can be hydrolyzed.

-

Protection from Light: While not explicitly documented for this compound, it is good practice to protect solutions from light to prevent potential photodegradation.

Troubleshooting Guides

Problem: Precipitation of this compound in Aqueous Buffer/Media

| Possible Cause | Troubleshooting Steps |

| Low aqueous solubility | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it remains within the tolerance limits of your experimental system. Consider using a surfactant like Tween-80 or a solubilizing agent like PEG-400 in your formulation for in vivo studies. |

| Incorrect dilution method | When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |

| pH of the buffer | Check the pH of your aqueous buffer. If it is highly acidic or basic, it may affect the solubility. Adjust the pH to a more neutral range if your experiment allows. |

Problem: Inconsistent or No Inhibitory Activity in MMP Assays

| Possible Cause | Troubleshooting Steps |

| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment. Ensure that the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. |

| Incorrect assay conditions | Verify the optimal pH and temperature for the specific MMP you are assaying. The inhibitory activity of hydroxamates can be pH-dependent. Ensure the assay buffer components are compatible with the inhibitor. |

| Inhibitor concentration too low | Perform a dose-response experiment to determine the IC50 value of this compound for your specific MMP. Start with a wide range of concentrations. |

| Issues with the MMP enzyme | Ensure the MMP enzyme is active. Include a positive control inhibitor with known activity against the MMP to validate the assay. |

| Interference from assay components | Some components in complex media or buffers can chelate zinc or interact with the inhibitor. If possible, use a simplified assay buffer. |

Data Presentation

Table 1: Solubility of Related Hydroxamate-Based Inhibitors

Disclaimer: The following data is for compounds structurally related to this compound and should be used as a reference for initial experimental design.

| Compound | Solvent | Solubility | Reference |

| Acetohydroxamic acid | Water | Soluble | [5] |

| DMSO | Soluble | [5] | |

| Belinostat | DMSO | ≥ 48 mg/mL | - |

| Panobinostat | DMSO | ≥ 46 mg/mL | - |

| Vorinostat (SAHA) | DMSO | ≥ 49 mg/mL | - |

Note: The solubility of this compound is expected to be lower than these smaller hydroxamic acids due to its larger and more complex structure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, if the molecular weight of this compound is 500 g/mol , to make a 10 mM stock solution from 1 mg, you would add 200 µL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.

Protocol 2: General Fluorogenic MMP Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

-

Purified, active MMP enzyme

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., GM6001)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MMP enzyme to the desired working concentration in cold Assay Buffer.

-

Prepare a series of dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Prepare the fluorogenic substrate at the recommended concentration in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add Assay Buffer only.

-

Enzyme activity control wells: Add MMP enzyme and Assay Buffer.

-

Inhibitor wells: Add MMP enzyme and the different concentrations of this compound.

-

Positive control wells: Add MMP enzyme and the positive control inhibitor.

-

Solvent control wells: Add MMP enzyme and the same concentration of DMSO as in the inhibitor wells.

-

-

Pre-incubation: Add the enzyme to the wells containing the inhibitor or buffer and incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background fluorescence (from blank wells).

-

Normalize the rates to the enzyme activity control.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Visualizations

Caption: Matrix Metalloproteinase (MMP) Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Handling this compound.

References

- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

Technical Support Center: Optimizing Matlystatin E Concentration

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Matlystatin E in their experiments.

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

-

Concentration Optimization: The effective concentration of this compound can be cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations around the expected IC50 value. As a reference, the related compound Matlystatin A inhibits 92 kDa and 72 kDa type IV collagenases (MMP-9 and MMP-2) with IC50 values of 0.3 µM and 0.56 µM, respectively.[1]

-

Inhibitor Stability: Ensure the proper storage and handling of your this compound stock solution. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in your culture medium for each experiment.

-

Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively transported out. Consider using a cell permeability assay to investigate this.

-

Presence of Serum: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period if your experimental design allows.

-

Target Expression: Confirm that your cells express the target matrix metalloproteinases (MMPs) at a significant level. You can verify this using techniques like qPCR, Western blotting, or zymography.

Q2: I am observing significant cytotoxicity or cell death at my chosen this compound concentration. What should I do?

A2: Cytotoxicity can be a concern with any experimental compound. Here are some steps to mitigate this:

-

Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window.

-

Reduce Incubation Time: It's possible that prolonged exposure to the compound is causing cell death. Try reducing the incubation time and observing the effect.

-

Optimize Serum Concentration: As mentioned previously, serum components can interact with the compound. While reducing serum can sometimes increase efficacy, in some cases, serum proteins can mitigate cytotoxicity. Experiment with different serum concentrations to find a balance.

-

Purity of the Compound: Ensure the purity of your this compound. Impurities could be contributing to the observed cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the matlystatin family of compounds, which are known inhibitors of matrix metalloproteinases (MMPs), particularly type IV collagenases like MMP-2 and MMP-9.[2][3] These compounds typically contain a hydroxamate group that reversibly chelates the zinc ion in the active site of the MMP, thereby inhibiting its enzymatic activity.[2]

Q2: What is a good starting concentration for this compound in a cell-based assay?

A2: A good starting point is to perform a dose-response curve. Based on data for the related compound Matlystatin A, you could start with a range from 0.1 µM to 10 µM.[1] However, the optimal concentration will be specific to your cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: It is generally recommended to dissolve this compound in a solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

Q4: Can I use this compound in animal models?

A4: While the matlystatin family of compounds has been investigated for its biological activities, the suitability of this compound for in vivo studies would depend on its pharmacokinetic and pharmacodynamic properties, which may require further investigation.

Quantitative Data

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [1] |

| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [1] |

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for a Cell Invasion Assay

This protocol outlines a general procedure to determine the optimal, non-toxic concentration of this compound for inhibiting cell invasion through a basement membrane extract (BME)-coated transwell insert.

Materials:

-

Your cell line of interest

-

This compound

-

Cell culture medium (with and without serum)